Acute Systemic Toxicity: Anhydromyriocin Exhibits 7‑ to 18‑Fold Lower Lethality Than Myriocin by Intraperitoneal Route
In a direct head‑to‑head acute toxicity assessment in rodents, anhydromyriocin demonstrated substantially higher LD₅₀ values than myriocin across species and routes. By intraperitoneal (i.p.) administration, myriocin was lethal at 2–5 mg/kg in rats and 5–10 mg/kg in mice, whereas anhydromyriocin required 37 mg/kg (rats) and 75–100 mg/kg (mice) to achieve 50% lethality — representing an approximately 7‑ to 18‑fold reduction in acute lethality [1]. Oral toxicity showed a different pattern: myriocin oral LD₅₀ in mice was 300–400 mg/kg versus 100–200 mg/kg for anhydromyriocin, indicating that the systemic exposure advantage of anhydromyriocin is primarily parenteral. The authors attributed the poor oral toxicity of myriocin to limited gastrointestinal absorption, a route‑dependent difference that was absent for anhydromyriocin [1]. This differential toxicity profile is of first‑order importance for any in vivo experimental protocol where parenteral dosing is required.
| Evidence Dimension | Acute lethality (LD₅₀, mg/kg) — intraperitoneal and oral routes in mice and rats |
|---|---|
| Target Compound Data | Anhydromyriocin: Rat i.p. 37 mg/kg; Mouse i.p. 75–100 mg/kg; Mouse p.o. 100–200 mg/kg |
| Comparator Or Baseline | Myriocin: Rat i.p. 2–5 mg/kg; Mouse i.p. 5–10 mg/kg; Mouse p.o. 300–400 mg/kg |
| Quantified Difference | Anhydromyriocin i.p. LD₅₀ is 7.4‑ to 18.5‑fold higher (less toxic) than myriocin in rats, and 7.5‑ to 20‑fold higher in mice. Oral LD₅₀ is 1.5‑ to 4‑fold lower for anhydromyriocin. |
| Conditions | Acute toxicity studies in Swiss mice and Wistar rats; observation period not explicitly stated but conducted under standard laboratory conditions as per Kluepfel et al. (1972) |
Why This Matters
For in vivo pharmacology or toxicology studies employing parenteral administration, anhydromyriocin offers a substantially wider therapeutic window than myriocin, directly reducing animal mortality risk and enabling higher tolerated doses.
- [1] Kluepfel D, Bagli J, Baker H, Charest MP, Kudelski A, Sehgal SN, Vézina C. Myriocin, a new antifungal antibiotic from Myriococcum albomyces. J Antibiot. 1972;25(2):109-115 (Table 3). DOI: 10.7164/antibiotics.25.109 View Source
